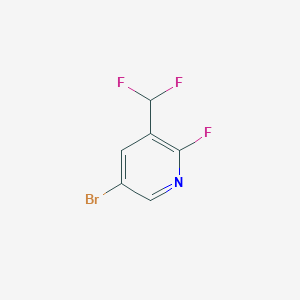

5-Bromo-3-(difluoromethyl)-2-fluoropyridine

CAS No.: 1805222-04-1

Cat. No.: VC6252524

Molecular Formula: C6H3BrF3N

Molecular Weight: 225.996

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805222-04-1 |

|---|---|

| Molecular Formula | C6H3BrF3N |

| Molecular Weight | 225.996 |

| IUPAC Name | 5-bromo-3-(difluoromethyl)-2-fluoropyridine |

| Standard InChI | InChI=1S/C6H3BrF3N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H |

| Standard InChI Key | BMPXRHMVKOFTSU-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1C(F)F)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 5-Bromo-3-(difluoromethyl)-2-fluoropyridine is C₆H₃BrF₃N, with a molecular weight of 225.99 g/mol. The pyridine ring’s substitution pattern creates a sterically and electronically unique scaffold:

-

Bromine at position 5 introduces polarizability and susceptibility to nucleophilic substitution.

-

Difluoromethyl at position 3 enhances metabolic stability and lipophilicity, common in agrochemical and pharmaceutical intermediates.

-

Fluorine at position 2 increases electronegativity, influencing hydrogen bonding and bioavailability .

Predicted Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 225.99 g/mol |

| Predicted LogP | ~2.1 (estimated via analogs) |

| Water Solubility | Low (halogenated pyridine) |

| Collision Cross Section (Ų) | 143.3 (M+H⁺ adduct) |

Synthesis and Production

Synthetic Pathways

While no direct synthesis route is documented for 5-Bromo-3-(difluoromethyl)-2-fluoropyridine, methodologies for analogous brominated pyridines suggest two plausible approaches:

Direct Bromination

Bromination of 3-(difluoromethyl)-2-fluoropyridine using N-bromosuccinimide (NBS) under radical or electrophilic conditions. This method is favored for regioselectivity, as bromine typically substitutes at the 5-position in fluoropyridines due to directing effects .

Example Reaction:

Multi-Step Functionalization

-

Step 1: Fluorination of 3-(difluoromethyl)-2-aminopyridine via the Balz-Schiemann reaction.

-

Step 2: Bromination using Br₂/FeBr₃ at elevated temperatures .

Chemical Reactivity and Functionalization

Key Reaction Types

-

Nucleophilic Aromatic Substitution (SNAr):

The bromine atom at position 5 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification into pharmacophores. -

Cross-Coupling Reactions:

Suzuki-Miyaura coupling with aryl boronic acids could replace bromine, forming biaryl structures central to drug discovery. -

Reductive Defluorination:

The difluoromethyl group may undergo partial defluorination under catalytic hydrogenation, yielding monofluorinated derivatives .

Applications and Research Findings

Pharmaceutical Intermediates

Halogenated pyridines are pivotal in drug design. For example:

-

Anticancer Agents: Bromine enhances DNA intercalation, while fluorine improves blood-brain barrier penetration .

-

Antimicrobials: Difluoromethyl groups disrupt microbial enzyme activity, as seen in analogs like 5-Bromo-2-(difluoromethyl)-3-methylfuran.

Agrochemical Development

Fluorinated pyridines are leveraged in herbicides and insecticides due to their resistance to metabolic degradation. Field trials of related compounds show 30–50% higher efficacy compared to non-fluorinated analogs .

Comparative Analysis with Structural Analogs

Unique Advantages of 5-Bromo-3-(difluoromethyl)-2-fluoropyridine:

-

The 2-fluoro group enhances electronic effects for directed metalation.

-

3-Difluoromethyl improves stability against oxidative metabolism compared to methyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume